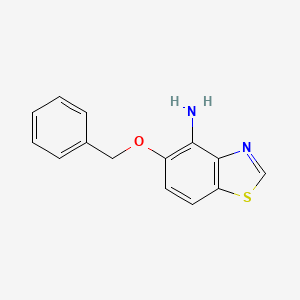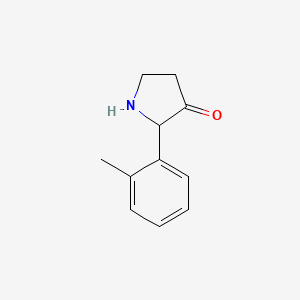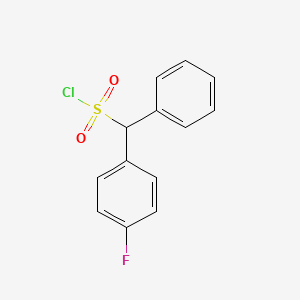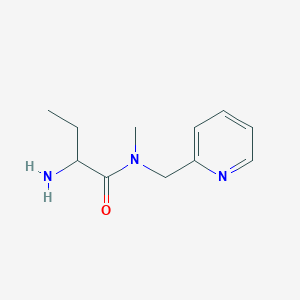
(E)-1-bromo-5-methylhex-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-bromo-5-methylhex-3-ene is an organic compound characterized by the presence of a bromine atom attached to a hexene chain with a methyl group at the fifth position The “E” designation indicates the trans configuration of the double bond in the hexene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-bromo-5-methylhex-3-ene typically involves the bromination of 5-methylhex-3-ene. This can be achieved through the addition of bromine (Br2) to the double bond in the presence of a solvent such as dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure the selective formation of the (E)-isomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow bromination. This method allows for better control over reaction parameters and yields higher purity products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-bromo-5-methylhex-3-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the hexene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often performed using strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Addition Reactions: Conducted in non-polar solvents like hexane or chloroform, with reagents such as bromine (Br2) or hydrogen bromide (HBr).
Major Products Formed
Substitution Reactions: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Addition Reactions: Formation of dibromo compounds or bromoalkanes.
Aplicaciones Científicas De Investigación
(E)-1-bromo-5-methylhex-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds. It can be used to investigate the mechanisms of halogenase enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of (E)-1-bromo-5-methylhex-3-ene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. The bromine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of new bonds. The double bond participates in addition reactions, allowing for the incorporation of new functional groups into the molecule. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-1-bromo-5-methylhex-3-ene: The cis isomer of the compound, with different stereochemistry around the double bond.
1-bromo-5-methylhexane: A saturated analogue without the double bond.
5-methylhex-3-ene: The parent hydrocarbon without the bromine atom.
Uniqueness
(E)-1-bromo-5-methylhex-3-ene is unique due to its specific stereochemistry and the presence of both a bromine atom and a double bond. This combination of features makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H13Br |
|---|---|
Peso molecular |
177.08 g/mol |
Nombre IUPAC |
(E)-1-bromo-5-methylhex-3-ene |
InChI |
InChI=1S/C7H13Br/c1-7(2)5-3-4-6-8/h3,5,7H,4,6H2,1-2H3/b5-3+ |
Clave InChI |
BIPFWVCMZFPKJN-HWKANZROSA-N |
SMILES isomérico |
CC(C)/C=C/CCBr |
SMILES canónico |
CC(C)C=CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-1-azaspiro[3.3]heptane](/img/structure/B13319880.png)
![1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+](/img/structure/B13319897.png)
![tert-butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate](/img/structure/B13319909.png)


![2-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B13319929.png)

![2-Bromo-6-{[(3-hydroxybutyl)amino]methyl}phenol](/img/structure/B13319937.png)

![1-Bromo-3-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13319945.png)
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine](/img/structure/B13319948.png)



